Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 336.79 g/mol.
Mechanism of Action
The exact mechanism of action of Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as kinases and phosphatases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. It may also act by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate in lab experiments is its versatility. It can be easily synthesized and modified to obtain various derivatives with different biological activities. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate. One of the main areas of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the exact mechanism of action of Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate and its potential targets in various cellular processes. Additionally, the potential applications of Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate in the treatment of various diseases such as cancer, inflammation, and neurodegeneration need to be further explored.
Synthesis Methods
Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions for several hours. The resulting product is purified by column chromatography using a suitable solvent system.
Scientific Research Applications
Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of various biologically active compounds such as kinase inhibitors, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
properties
Product Name |
Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
ethyl 4-[(2-chloropyridine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-21-15(20)10-5-7-11(8-6-10)18-14(19)12-4-3-9-17-13(12)16/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
SZFIBVQTLWFXIC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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